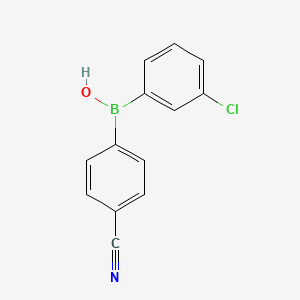
(3-Chlorophenyl)(4-cyanophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(4-cyanophenyl)borinic acid is an organoboron compound that features both a chlorophenyl and a cyanophenyl group attached to a borinic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce amines.
Scientific Research Applications
(3-Chlorophenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors for specific enzymes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-cyanophenyl)borinic acid in chemical reactions involves the formation of a palladium complex during the Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylboronic acid: Similar in structure but lacks the cyanophenyl group.
4-Cyanophenylboronic acid: Similar in structure but lacks the chlorophenyl group.
Phenylboronic acid: A simpler compound with only a phenyl group attached to the boron atom.
Uniqueness
(3-Chlorophenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chlorophenyl and cyanophenyl groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile reagent in various chemical transformations.
Properties
CAS No. |
872495-65-3 |
|---|---|
Molecular Formula |
C13H9BClNO |
Molecular Weight |
241.48 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-cyanophenyl)borinic acid |
InChI |
InChI=1S/C13H9BClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,17H |
InChI Key |
DTZBSWFTAYOQRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















